(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride
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Overview
Description
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring, a piperidine ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving methoxy and methylthio substituents.
Attachment of the Piperidine Ring: The piperidine ring is then attached to the pyrimidine ring through a nucleophilic substitution reaction.
Introduction of the Methanamine Group: The methanamine group is introduced via reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylthio groups.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydropyrimidines.
Scientific Research Applications
Chemistry
In chemistry, (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways in disease treatment.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol: This compound is similar in structure but contains a methanol group instead of a methanamine group.
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)ethanamine: This compound has an ethanamine group instead of a methanamine group.
Uniqueness
The uniqueness of (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride lies in its specific combination of functional groups
Properties
IUPAC Name |
[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS.ClH/c1-17-11-7-10(14-12(15-11)18-2)16-5-3-9(8-13)4-6-16;/h7,9H,3-6,8,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHKLARXODJYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCC(CC2)CN)SC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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